1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
CAS No.: 906532-83-0
Cat. No.: VC2689528
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 906532-83-0 |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 1-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-one |
| Standard InChI | InChI=1S/C12H15N3O/c16-12-14-11-10(7-4-8-13-11)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14,16) |
| Standard InChI Key | RXPGJEKERBHADP-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2C3=C(NC2=O)N=CC=C3 |
| Canonical SMILES | C1CCC(CC1)N2C3=C(NC2=O)N=CC=C3 |
Introduction
Chemical Structure and Properties
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound with the molecular formula C12H15N3O. The structure features a cyclohexyl group attached to the nitrogen atom of an imidazo[4,5-b]pyridin-2-one core system. This core structure consists of a fused ring system with imidazole and pyridine components, containing three nitrogen atoms and one carbonyl group.
Physical and Chemical Identifiers
The compound has several important identifiers and physical properties, as detailed in the table below:
| Property | Value |
|---|---|
| CAS Number | 906532-83-0 |
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 1-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-one |
| InChI Key | RXPGJEKERBHADP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N2C3=C(NC2=O)N=CC=C3 |
The compound contains a cyclohexyl ring connected to the nitrogen atom at position 1 of the imidazo[4,5-b]pyridin-2-one system. This structural arrangement contributes to its specific chemical behavior and biological interactions.
Physicochemical Properties
The molecule's heterocyclic nature gives it distinct physicochemical properties that influence its reactivity and potential applications. The presence of multiple nitrogen atoms in the structure allows for hydrogen bonding interactions, while the cyclohexyl group contributes to its lipophilicity. These features affect its solubility profile, with moderate solubility in organic solvents and limited water solubility.
Synthesis Methods
Laboratory Scale Preparation
The synthesis of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one typically involves cyclization reactions using appropriate precursors. One common synthetic approach involves the reaction of cyclohexylamine with 2-cyanopyridine under basic conditions, followed by cyclization to form the imidazo[4,5-b]pyridin-2-one ring structure.
Key reaction conditions include:
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Use of polar aprotic solvents such as DMF or DMSO
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Temperature control between 80-120°C
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Base catalysts such as potassium carbonate or sodium hydride
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Reaction times of 6-24 hours depending on conditions
Purification Techniques
After synthesis, purification methods commonly employed include:
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Column chromatography using silica gel
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Recrystallization from appropriate solvent systems
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In some cases, preparative HPLC for high-purity requirements
These purification techniques help achieve the compound with high purity for research applications.
Chemical Reactivity
Oxidation and Reduction Reactions
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one can undergo various chemical transformations, including:
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Oxidation reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the introduction of oxygen-containing functional groups at various reactive sites.
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Reduction reactions: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule, particularly the carbonyl group at position 2.
Substitution Reactions
The imidazo[4,5-b]pyridine core allows for various substitution reactions, particularly at positions where the electron density is suitable for electrophilic or nucleophilic attack. Common reagents include halogenated compounds in the presence of bases like sodium hydride.
Reaction Products
The reactions of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one typically yield derivatives with modified functional groups while maintaining the core structure. These derivatives may include hydroxylated compounds (from oxidation), amine derivatives (from reduction), or compounds with new substituents at various positions (from substitution reactions).
Biological Activity and Medicinal Applications
Structure-Activity Relationships
The biological activity of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is influenced by several structural features:
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The cyclohexyl group contributes to lipophilicity, affecting cell permeability and distribution
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The imidazo[4,5-b]pyridin-2-one core provides a rigid scaffold for specific binding interactions
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The carbonyl group at position 2 can serve as a hydrogen bond acceptor in interactions with biological targets
Modifications to these features can significantly alter the compound's biological properties and potency.
Comparison with Similar Compounds
Structural Analogs
When comparing 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one with related compounds, several important distinctions emerge:
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3-[1-(2-cyclohexylacetyl)piperidin-3-yl]-1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one: This related compound (S607-0271) features a more complex structure with additional functional groups, including a piperidin-3-yl substituent at position 3 and a cyclopropylmethyl group at position 1. These additional features result in a higher molecular weight (396.53 g/mol) and different physicochemical properties, including higher logP values and different binding characteristics .
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Other imidazo[4,5-b]pyridin-2-one derivatives: Various derivatives with different substituents at positions 1 and 3 have been synthesized and studied for their biological activities. The nature of these substituents significantly influences their pharmacological properties and target selectivity .
Structure-Property Relationships
The following table compares key properties of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one with the related compound S607-0271:
| Property | 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | S607-0271 |
|---|---|---|
| Molecular Formula | C12H15N3O | C23H32N4O2 |
| Molecular Weight | 217.27 g/mol | 396.53 g/mol |
| Structure Complexity | Moderate | High |
| Rotatable Bonds | Fewer | 6 |
| Chiral Centers | None reported | 1 |
| Biological Target Diversity | Moderate | High |
These structural differences result in distinct physicochemical and pharmacological profiles, affecting their respective applications in research and potential therapeutic development .
Research Applications
Drug Discovery
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one has potential applications in drug discovery, particularly as a scaffold for developing compounds targeting specific biological pathways. The imidazo[4,5-b]pyridine core is associated with various pharmacological activities, making it valuable in medicinal chemistry research .
Chemical Biology
In chemical biology research, the compound and its derivatives can serve as probes for studying biological systems. Their ability to interact with specific biomolecular targets makes them useful for investigating cellular pathways and mechanisms.
Materials Science
While less documented, the unique structural features of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one may also find applications in materials science, particularly in the development of specialized polymers or functional materials where heterocyclic components contribute to specific properties.
Future Research Directions
Structural Modifications
Future research on 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one could focus on structural modifications to:
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Enhance binding affinity for specific targets
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Improve pharmacokinetic properties
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Reduce potential toxicity
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Explore new biological activities
Therapeutic Development
Given the structural relationship to compounds with known biological activities, further investigation into the potential therapeutic applications of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one and its derivatives is warranted. Areas of particular interest might include:
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Neurological disorders (based on potential PDE inhibition properties)
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Oncology applications
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Antimicrobial development
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Anti-inflammatory agents
Synthetic Methodology
Developing improved synthetic routes for 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one and its derivatives represents another important research direction. This includes:
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More efficient cyclization methods
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Stereoselective synthesis approaches
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Green chemistry applications to reduce environmental impact
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Scale-up strategies for larger production
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